6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
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Overview
Description
6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
The primary target of 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
The specific mode of action of This compound Compounds targeting fgfrs typically work by inhibiting the receptor’s activity, which can lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The biochemical pathways affected by This compound Fgfr inhibitors generally affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
The specific molecular and cellular effects of This compound Fgfr inhibitors generally inhibit cell proliferation and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide typically involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with 1-phenylethylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of 6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide.
Reduction: Formation of 6-methoxy-N-(1-phenylethyl)pyrimidine-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-N-(1-phenylethyl)pyrimidine-2-carboxamide
- 6-methoxy-N-(1-phenylethyl)pyrimidine-5-carboxamide
- 6-methoxy-N-(1-phenylethyl)pyrimidine-3-carboxamide
Uniqueness
6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The position of the methoxy and carboxamide groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10(11-6-4-3-5-7-11)17-14(18)12-8-13(19-2)16-9-15-12/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHMYGOXJXBSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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